7-Chloro-1H-indazol-3-ol

概要

説明

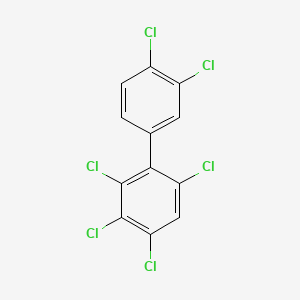

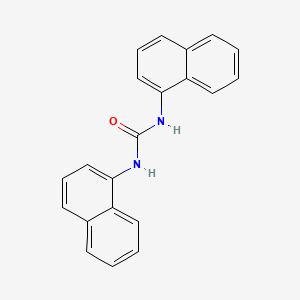

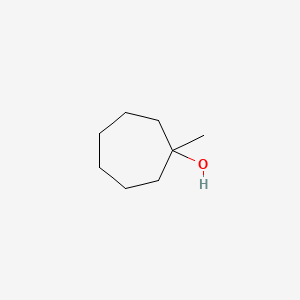

7-Chloro-1H-indazol-3-ol is a compound that belongs to the class of organic compounds known as indazoles . Indazoles are compounds containing an indazole, which is a bicyclic heterocycle made up of a pyrazole ring fused to a benzene ring .

Synthesis Analysis

The synthesis of indazoles, including this compound, has been a subject of research for many years. Recent strategies for the synthesis of 1H- and 2H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst .Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole ring fused to a benzene ring, which is a common structure in indazoles . The presence of the chlorine atom at the 7th position and a hydroxyl group at the 3rd position on the indazole ring differentiates this compound from other indazoles .科学的研究の応用

Crystal Structure Analysis

Research has shown that 7-Chloro-1H-indazol-3-ol derivatives, such as those in N-(1-allyl-3-chloro-1H-indazol-5-yl)-4-methylbenzenesulfonamide, possess a nearly planar indazole system. These systems are crucial in understanding molecular interactions and stability in crystal structures. This research contributes to the field of crystallography, where understanding the molecular and atomic structure of crystals is vital for various scientific applications (Chicha et al., 2014).

Synthesis Applications

This compound derivatives play a significant role in synthetic chemistry, especially in the synthesis of complex organic compounds. For instance, they are used in palladium-catalyzed oxidative direct alkenylations of indazoles, demonstrating their utility in constructing biologically active molecules and drug candidates such as Gamendazole (Naas et al., 2015).

Catalysis and Pharmaceutical Synthesis

The derivatives of this compound have been utilized in various catalytic processes. For example, their use in the synthesis of pyrimidine and annulated pyrimidine fused indazole derivatives via GdCl(3) catalyzed Grieco condensation is significant. These derivatives demonstrate potential anti-microbial activities, highlighting their importance in pharmaceutical research (Yakaiah et al., 2008).

Inhibitory Effects in Biological Systems

Studies have shown that certain 7-substituted-indazoles, structurally related to this compound, can act as inhibitors of nitric oxide synthases. This indicates their potential application in biochemical research and drug development for controlling specific physiological processes (Cottyn et al., 2008).

Role in Supramolecular Chemistry

This compound and its derivatives have been studied for their role in supramolecular chemistry. For instance, the investigation of their tautomeric forms and hydrogen bonding capabilities in different solvents contributes to understanding their behavior in various chemical environments, which is crucial in the design of molecular systems with specific properties (Sigalov et al., 2019).

Safety and Hazards

The safety data sheet for a similar compound, 3-Chloro-1H-indazole, indicates that it is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle it with appropriate safety measures, including wearing protective gloves and clothing, and using it only in a well-ventilated area .

将来の方向性

Indazole-containing derivatives, including 7-Chloro-1H-indazol-3-ol, represent significant pharmacological activities and serve as structural motifs in drug molecules . Therefore, the medicinal properties of indazole have to be explored in the near future for the treatment of various pathological conditions .

作用機序

Target of Action

Indazole derivatives, which include 7-chloro-1h-indazol-3-ol, have been found to exhibit a wide range of biological activities, suggesting they interact with multiple targets .

Mode of Action

Indazole derivatives have been shown to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μm, causing a block in the g0–g1 phase of the cell cycle

Biochemical Pathways

Indazole derivatives have been found to inhibit the production of prostaglandin e2 (pge2), tumor necrosis factor-alpha (tnf-α), and matrix metalloproteinase-13 (mmp-13) in a concentration-dependent manner . These molecules play crucial roles in inflammation and cancer progression, suggesting that this compound may exert its effects through these pathways.

Result of Action

Indazole derivatives have been found to possess significant antiproliferative activity, effectively inhibiting cell growth of many neoplastic cell lines . This suggests that this compound may have similar effects.

生化学分析

Biochemical Properties

Indazole derivatives have been found to interact with a variety of enzymes, proteins, and other biomolecules . For example, some indazole derivatives have been found to inhibit Bcr-Abl, a protein involved in certain types of cancer .

Cellular Effects

Some indazole derivatives have been found to inhibit cell growth in various neoplastic cell lines . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Indazole derivatives have been found to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Some indazole derivatives have been synthesized and evaluated for their biological activities over time .

Dosage Effects in Animal Models

The effects of 7-Chloro-1H-indazol-3-ol at different dosages in animal models have not been reported. The dosage effects of some indazole derivatives have been studied in animal models .

Metabolic Pathways

Indazole derivatives are known to interact with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

Some indazole derivatives have been studied for their interactions with transporters or binding proteins, as well as their effects on localization or accumulation .

Subcellular Localization

Some indazole derivatives have been studied for their subcellular localization and effects on activity or function .

特性

IUPAC Name |

7-chloro-1,2-dihydroindazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O/c8-5-3-1-2-4-6(5)9-10-7(4)11/h1-3H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTXHRBDLTUNMCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)NNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70978681 | |

| Record name | 7-Chloro-1H-indazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70978681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6290-87-5 | |

| Record name | 6290-87-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=303 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Chloro-1H-indazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70978681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![n-[3-(Ethylamino)-4-methylphenyl]acetamide](/img/structure/B1596503.png)